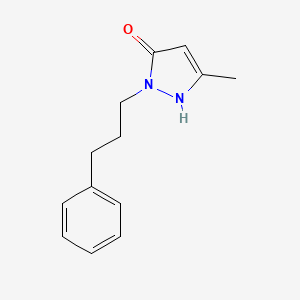
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one, also known as MPP, is a synthetic compound that belongs to the class of pyrazolones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicine and pharmacology.
作用機序
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX activity, this compound reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory mediators, such as cytokines and chemokines, and inhibits the migration of immune cells to the site of inflammation. Additionally, this compound has been found to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in pain perception and mood regulation.
実験室実験の利点と制限
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It has a short half-life and requires frequent dosing, which can be challenging in certain experiments. Additionally, this compound has been shown to have some toxic effects, particularly at high doses.
将来の方向性
There are several future directions for the study of 5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound may have applications in the field of oncology, particularly in the development of new cancer therapies. Further research is also needed to understand the long-term effects and safety of this compound, particularly in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has anti-inflammatory, analgesic, and antipyretic properties and has been shown to inhibit the growth of certain cancer cells and modulate immune responses. This compound exerts its effects by inhibiting the activity of COX enzymes, reducing the production of prostaglandins. While this compound has several advantages for lab experiments, it also has some limitations and toxic effects. Future research is needed to explore its potential applications in various fields and to understand its long-term effects and safety.
合成法
The synthesis of 5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one involves the reaction between 3-phenylpropanal and 5-methylpyrazolone in the presence of a catalyst. The resulting product is a white crystalline powder with a melting point of 105-107°C.
科学的研究の応用
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one has been studied for its potential applications in various scientific research areas, including neurology, oncology, and immunology. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been found to inhibit the growth of certain cancer cells and modulate immune responses.
特性
IUPAC Name |
5-methyl-2-(3-phenylpropyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-10-13(16)15(14-11)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10,14H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNIIQCTLSHOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566550.png)

![3-(3,5-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2566552.png)
![(E)-1-ethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2566553.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2566555.png)
![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2566557.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2566559.png)

![4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2566562.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2566564.png)
![N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2566565.png)
![Ethyl 5-(2-chloropropanoyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2566568.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2566569.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2566571.png)